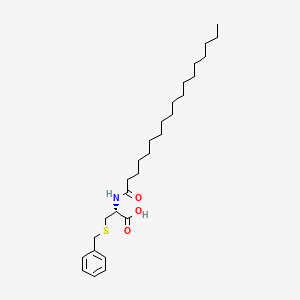
S-Bencil-N-Estearoil-L-cisteína
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Benzyl-N-Stearoyl-L-cysteine: is a synthetic compound with the molecular formula C28H47NO3S and a molecular weight of 477.74 g/mol . It is a derivative of the amino acid cysteine, where the hydrogen atom of the thiol group is replaced by a benzyl group, and the amino group is acylated with stearic acid. This compound is primarily used in organic synthesis and proteomics research .
Aplicaciones Científicas De Investigación
S-Benzyl-N-Stearoyl-L-cysteine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in proteomics research to study protein structure and function. It can be used to modify proteins and peptides for various biochemical assays.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-N-Stearoyl-L-cysteine typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Benzylation of the Thiol Group: The thiol group of the protected L-cysteine is then benzylated using benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
Acylation of the Amino Group: The protected and benzylated L-cysteine is then acylated with stearic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting group is finally removed to yield S-Benzyl-N-Stearoyl-L-cysteine.
Industrial Production Methods: Industrial production of S-Benzyl-N-Stearoyl-L-cysteine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: S-Benzyl-N-Stearoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Alkyl or aryl derivatives of S-Benzyl-N-Stearoyl-L-cysteine.
Mecanismo De Acción
The mechanism of action of S-Benzyl-N-Stearoyl-L-cysteine involves its interaction with specific molecular targets and pathways. The benzyl group can enhance the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins and membranes. The stearoyl group can facilitate the incorporation of the compound into lipid bilayers, affecting membrane fluidity and function. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity and stability .
Comparación Con Compuestos Similares
S-Benzyl-N-Stearoyl-L-cysteine can be compared with other cysteine derivatives, such as:
S-Benzyl-L-cysteine: Lacks the stearoyl group, making it less lipophilic and less likely to interact with lipid membranes.
N-Stearoyl-L-cysteine: Lacks the benzyl group, reducing its ability to interact with hydrophobic regions of proteins.
S-Methyl-N-Stearoyl-L-cysteine: Contains a methyl group instead of a benzyl group, affecting its reactivity and interaction with proteins.
S-Benzyl-N-Stearoyl-L-cysteine is unique due to the presence of both the benzyl and stearoyl groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
(2R)-3-benzylsulfanyl-2-(octadecanoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)29-26(28(31)32)24-33-23-25-20-17-16-18-21-25/h16-18,20-21,26H,2-15,19,22-24H2,1H3,(H,29,30)(H,31,32)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZZMDOGBAFZTE-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675694 |
Source


|
| Record name | S-Benzyl-N-octadecanoyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40379-70-2 |
Source


|
| Record name | S-Benzyl-N-octadecanoyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
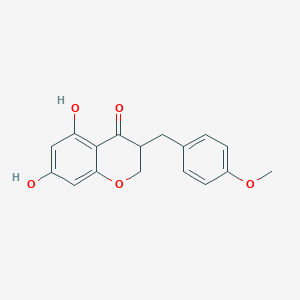
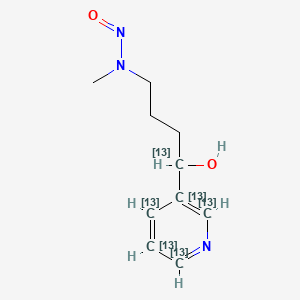
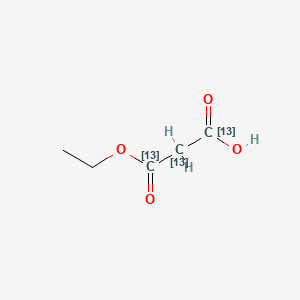

![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)
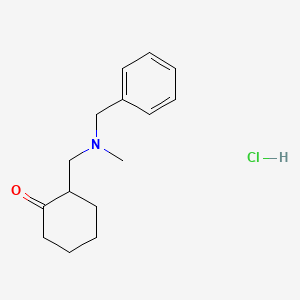
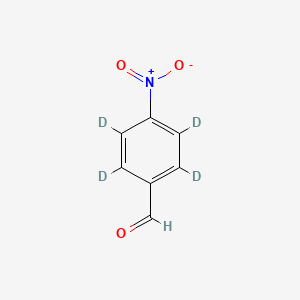
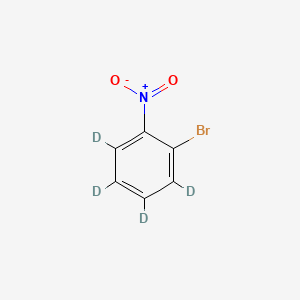
![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)
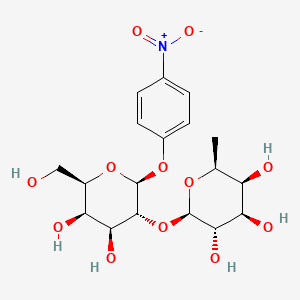
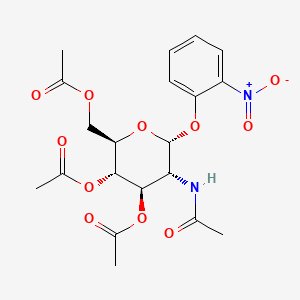
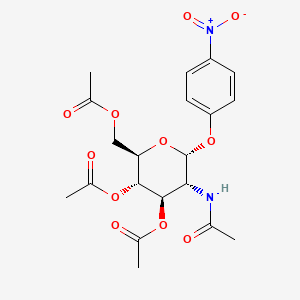
![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)
